4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester
Overview
Description
4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester is a chemical compound with a complex structure that includes bromine, trifluoroethoxy, and benzoic acid methyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The introduction of the bromine and trifluoroethoxy groups is achieved through specific halogenation and etherification reactions. Common reagents used in these reactions include bromine, trifluoroethanol, and appropriate catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as iodinated derivatives.
Oxidation: Oxidized forms of the compound.
Hydrolysis: Formation of 4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid.
Scientific Research Applications
4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(2,2,2-trifluoroethoxy)-benzoic acid
- 4-Bromo-3-(2,2,2-trifluoroethoxy)-benzaldehyde
- 4-Bromo-3-(2,2,2-trifluoroethoxy)-benzyl alcohol
Uniqueness
4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoroethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-bromo-3-(2,2,2-trifluoroethoxy)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O3/c1-16-9(15)6-2-3-7(11)8(4-6)17-5-10(12,13)14/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUAWNHTCCQVBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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